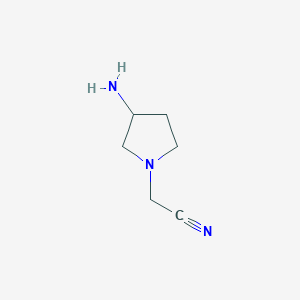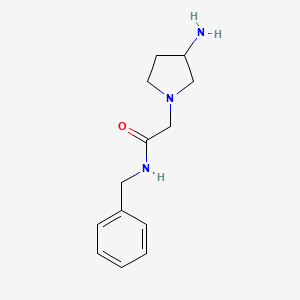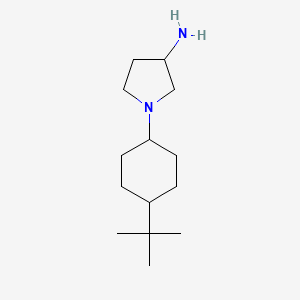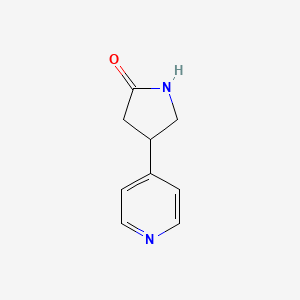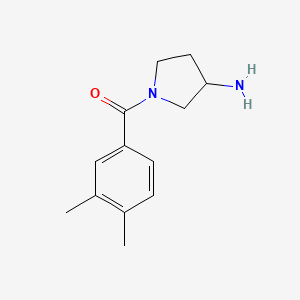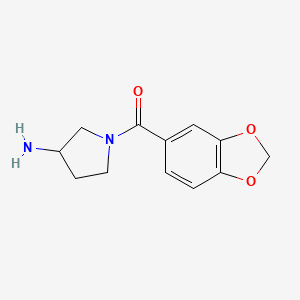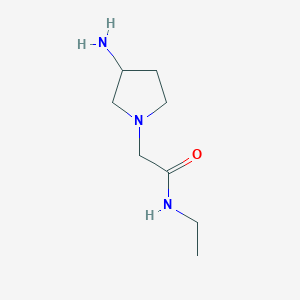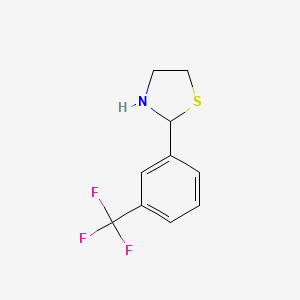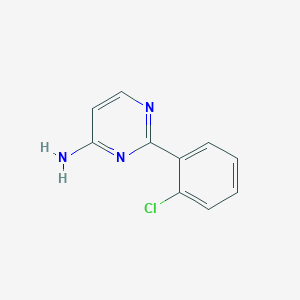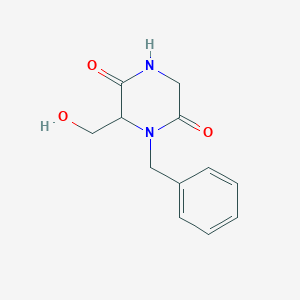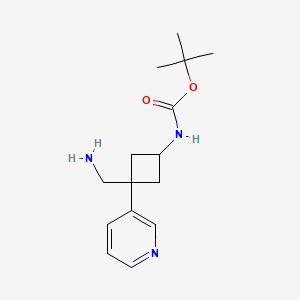
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate
描述
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate (TBCC) is a cyclobutylcarbamate derivative of 3-aminomethyl-3-pyridinylcarbamate (AMPC). TBCC has been extensively studied due to its wide range of applications in various scientific fields. This compound has been found to possess both antifungal and antibacterial properties and has been used in the synthesis of various pharmaceuticals. In addition, TBCC has been studied for its potential use in the development of new drugs, as well as its ability to modulate enzyme activity.
作用机制
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of these enzymes, which are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential to modulate the activity of various biochemical and physiological processes. In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to modulate the activity of other enzymes, such as protein kinases and phosphatases, which are involved in the regulation of cellular processes. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential to modulate the activity of various receptors, such as opioid receptors, which are involved in the regulation of pain and other physiological processes.
实验室实验的优点和局限性
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been used in numerous laboratory experiments due to its ability to modulate the activity of various enzymes and receptors. The main advantage of using tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate in laboratory experiments is its ability to modulate the activity of enzymes and receptors in a controlled and predictable manner. Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been found to be relatively stable and easy to handle in laboratory experiments. However, there are some limitations to the use of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate in laboratory experiments, such as its potential to cause adverse side effects in some individuals.
未来方向
There are numerous potential future directions for the study of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate. One potential area of research is the development of new pharmaceuticals based on tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate. Additionally, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various enzymes and receptors in different physiological contexts. Furthermore, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various genes and proteins involved in the regulation of cellular processes. Finally, further research could be conducted to investigate the potential of tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate to modulate the activity of various metabolic pathways involved in the regulation of energy metabolism.
科学研究应用
Tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential use in the development of new drugs, as well as its ability to modulate enzyme activity. In particular, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been used in the synthesis of various pharmaceuticals, including antifungal agents, antibiotics, and anti-inflammatory agents. In addition, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, tert-Butyl 3-(aminomethyl)-3-(3-pyridinyl)cyclobutylcarbamate has been studied for its potential use in the treatment of cancer and other diseases.
属性
IUPAC Name |
tert-butyl N-[3-(aminomethyl)-3-pyridin-3-ylcyclobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-14(2,3)20-13(19)18-12-7-15(8-12,10-16)11-5-4-6-17-9-11/h4-6,9,12H,7-8,10,16H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWIGAJTDSFBOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(CN)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



